5-chloro-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
5-chloro-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO4S/c1-7(13)6-12-17(14,15)10-5-8(11)3-4-9(10)16-2/h3-5,7,12-13H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGEDMEOSYWRQIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=C(C=CC(=C1)Cl)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide typically involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with 2-hydroxypropylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The starting materials are fed into the reactor, and the product is continuously extracted and purified using advanced separation techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) in polar solvents.
Major Products
Oxidation: Formation of 5-chloro-N-(2-oxopropyl)-2-methoxybenzenesulfonamide.
Reduction: Formation of N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide.
Substitution: Formation of 5-amino-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide or 5-thio-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide.
Scientific Research Applications
5-chloro-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme-substrate interactions.
Medicine: As a potential therapeutic agent due to its bioactive properties.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The hydroxypropyl group allows the compound to form hydrogen bonds with target proteins, while the chloro and methoxy groups enhance its binding affinity. This compound can inhibit the activity of certain enzymes by blocking their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The biological and chemical behavior of sulfonamides is heavily influenced by substituents on the benzene ring and the sulfonamide side chain. Below is a comparative analysis of key analogs:
Biological Activity
5-chloro-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide (CAS No. 86919-20-2) is an organic compound notable for its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H14ClNO4S
- Molecular Weight : 279.74 g/mol
- IUPAC Name : this compound
- Solubility : Soluble in organic solvents, enhancing its bioavailability.
The compound features a chloro group, a hydroxypropyl group, and a methoxy group attached to a benzenesulfonamide core, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It has been identified as an inhibitor of carbonic anhydrase IX, a key enzyme involved in various physiological processes and cancer progression.
- Binding Affinity : The hydroxypropyl group facilitates hydrogen bonding with target proteins, while the chloro and methoxy groups enhance binding affinity, enabling the compound to inhibit enzyme activity effectively.
1. Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity through the inhibition of carbonic anhydrase IX. This enzyme is often overexpressed in tumors and plays a critical role in tumor pH regulation and growth. By inhibiting this enzyme, the compound may reduce tumor growth and metastasis.
2. Enzyme Interaction Studies
In vitro studies have demonstrated that this compound can modulate various biochemical pathways by interacting with specific enzymes. For instance, it has been used as a probe in studies examining enzyme-substrate interactions, further elucidating its potential therapeutic applications in metabolic disorders.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Carbonic Anhydrase IX Inhibition | Significant inhibitory activity against CA IX, linked to anticancer effects | |
| Enzyme Interaction | Used as a probe for studying enzyme-substrate interactions | |
| Bioavailability | Enhanced solubility due to hydroxypropyl and methoxy groups |
Case Study: Antitumor Activity
A study conducted on various cancer cell lines demonstrated that treatment with this compound led to reduced cell viability and induced apoptosis in cells overexpressing carbonic anhydrase IX. The results indicated a dose-dependent response, showcasing the compound's potential as a therapeutic agent in oncology.
Safety and Toxicology
While the compound shows promise in various biological activities, comprehensive toxicity studies are essential for evaluating its safety profile. Preliminary assessments indicate that it does not exhibit acute toxicity at standard experimental doses; however, further long-term studies are necessary to assess chronic effects and organ-specific toxicity .
Q & A
Basic Questions
Q. What synthetic routes are commonly employed to prepare 5-chloro-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide?
- Methodology : The synthesis typically involves sulfonylation of a substituted aniline derivative. For example:
React 5-chloro-2-methoxyaniline with a sulfonyl chloride (e.g., 2-hydroxypropylsulfonyl chloride) in a polar aprotic solvent (e.g., dichloromethane) under reflux.
Use a base like triethylamine to neutralize HCl byproducts.
Purify via column chromatography or recrystallization.
- Key Considerations : Solvent choice (e.g., dichloromethane vs. benzene) impacts reaction efficiency, and temperature control minimizes side reactions like sulfone formation .
Q. How is the molecular structure of this compound confirmed experimentally?
- Techniques :
- NMR Spectroscopy : and NMR identify functional groups (e.g., sulfonamide NH, methoxy protons) and confirm substitution patterns .
- X-ray Crystallography : Resolves bond angles, dihedral angles, and hydrogen-bonding networks (e.g., sulfonamide S=O interactions with adjacent groups) .
- IR Spectroscopy : Validates sulfonamide (S=O stretching at ~1150–1350 cm) and hydroxyl (O-H at ~3200–3600 cm) groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and selectivity for this sulfonamide?
- Experimental Design :
- Temperature : Lower temperatures (0–20°C) reduce side reactions but may slow kinetics; higher temperatures (50°C) accelerate reactions but risk decomposition .
- Catalysts : DMAP (4-dimethylaminopyridine) can enhance sulfonylation efficiency by activating the sulfonyl chloride.
- Solvent Screening : Compare yields in polar (e.g., DMF) vs. non-polar solvents (e.g., toluene) to balance solubility and reactivity .
Q. How can contradictions in spectral data between studies be resolved?
- Case Example : Discrepancies in NMR chemical shifts for the hydroxypropyl group may arise from solvent effects (DMSO vs. CDCl) or hydrogen bonding.
- Validation Strategies :
Replicate experiments under identical conditions.
Use 2D NMR (e.g., COSY, HSQC) to confirm spin-spin coupling and resolve overlapping signals.
Cross-reference with computational models (DFT calculations for predicted shifts) .
Q. What methodologies are used to evaluate the biological activity of this compound?
- In Vitro Assays :
- Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values .
Q. What strategies are effective for modifying the sulfonamide group to enhance bioactivity?
- Derivatization Approaches :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
